PLpro inhibitor

Catalog No.
S001720
CAS No.
1093070-14-4
M.F
C22H22N2O2
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PLpro inhibitor

CAS Number

1093070-14-4

Product Name

PLpro inhibitor

IUPAC Name

5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C22H22N2O2/c1-15-10-11-19(24-16(2)25)14-21(15)22(26)23-13-12-18-8-5-7-17-6-3-4-9-20(17)18/h3-11,14H,12-13H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

SSWAXHWHEZPTLC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32

Synonyms

(Z)-5-((Z)-(1-hydroxyethylidene)amino)-2-methyl-N-((R)-1-(naphthalen-1-yl)ethyl)benzimidic acid

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)NCCC2=CC=CC3=CC=CC=C32

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32

Description

KOM70144 is a benzamide that is GRL-0617 in which one of the hydrogen's of the primary amino group is replaced by an acetyl group. It an inhibitor of SARS-CoV and SARS-CoV-2 papain-like protease (PLpro) with an IC50 of 2.6 muM and 5.0 muM, respectively. It also inhibits SARS-CoV and SARS-CoV-2 infection of Vero E6 cells in vitro (EC50 values are 13.1 and 21 muM, respectively). It has a role as a protease inhibitor and an anticoronaviral agent. It is a member of naphthalenes, a member of benzamides, a secondary carboxamide and a member of acetamides. It is functionally related to a GRL-0617.

Understanding Viral Replication and Substrate Specificity

By studying how PLpro inhibitors work, scientists can gain valuable insights into the mechanisms of viral replication. This knowledge can be used to develop more targeted therapies that disrupt specific steps in the viral lifecycle. For instance, a recent study employed activity profiling to identify the molecular determinants of PLpro substrate specificity []. This information can pave the way for designing inhibitors that specifically target PLpro's interaction with crucial viral proteins.

Drug Discovery and Repurposing

A major thrust of PLpro inhibitor research is the identification of potential drugs for COVID-19 treatment. Computational methods like computer-aided drug design (CADD) are being used to virtually screen existing drugs and libraries of novel compounds for their ability to bind and inhibit PLpro []. Additionally, research is underway to discover new small-molecule inhibitors with high selectivity for PLpro, minimizing the risk of side effects by avoiding interaction with human proteins.

Another promising avenue is drug repurposing, where existing medications approved for other diseases are investigated for their potential effectiveness against COVID-19. In silico studies have identified several drugs, including ribavirin and valganciclovir, that exhibit binding affinity to PLpro, suggesting their potential use as antiviral treatments [].

Papain-like protease, commonly referred to as PLpro, is an essential enzyme found in coronaviruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It plays a dual role as both a peptidase and a deubiquitinating enzyme, which allows it to regulate host protein responses and evade the immune system by removing ubiquitin and interferon-stimulated gene 15 modifications from host proteins. This activity is crucial for viral replication and survival, making PLpro a prime target for antiviral drug development .

  • PLpro inhibitors target the active site of PLpro, where the enzyme binds and cleaves viral proteins. By fitting into this active site, the inhibitor prevents the virus from cleaving the proteins it needs to replicate [, ].
  • Some PLpro inhibitors may also affect PLpro's ability to interfere with the host's immune response [].
  • As PLpro inhibitors are under development, their safety profiles are still being investigated.
  • Generally, any new drug candidate undergoes rigorous testing to assess potential side effects, toxicity, and interactions with other medications [].

PLpro catalyzes the hydrolysis of peptide bonds in proteins that contain the LXGG motif, cleaving between glycine and alanine or lysine residues. This enzymatic activity is vital for processing viral polyproteins into functional proteins necessary for the virus's life cycle. Additionally, PLpro can hydrolyze ubiquitin and ISG15 modifications, which are critical for regulating immune responses in host cells . The reaction involves the formation of a tetrahedral intermediate stabilized by the enzyme's catalytic triad, which includes a cysteine residue that acts as a nucleophile .

The biological activity of PLpro is characterized by its ability to modulate host immune responses. By cleaving ubiquitin and ISG15 from host proteins, PLpro effectively suppresses the innate immune response, allowing the virus to replicate more efficiently. Studies have shown that inhibiting PLpro can significantly reduce viral loads in infected cells, highlighting its potential as a therapeutic target . Furthermore, PLpro has been shown to interact with various substrates, influencing cellular signaling pathways and immune modulation .

The synthesis of PLpro inhibitors has focused on designing small molecules that can effectively bind to the active site of the enzyme. Various approaches include:

  • Covalent Inhibitors: These compounds typically feature electrophilic groups that form irreversible bonds with the catalytic cysteine residue (Cys111) of PLpro. Examples include derivatives based on GRL0617, which have been modified to enhance potency and selectivity .
  • Non-Covalent Inhibitors: These inhibitors rely on non-covalent interactions such as hydrogen bonding and hydrophobic interactions to bind to PLpro without forming permanent modifications. Research has identified several promising non-covalent inhibitors through high-throughput screening methods .
  • Novel Structural Classes: Recent studies have uncovered new classes of inhibitors, including thiophene, cyanofuran, and triazoloquinazoline compounds, which exhibit significant inhibitory activity against PLpro .

PLpro inhibitors are primarily being explored for their potential use in treating infections caused by coronaviruses such as SARS-CoV-2. By targeting PLpro, these compounds aim to restore host immune responses and reduce viral replication. Additionally, due to their ability to modulate cellular signaling pathways, there is potential for these inhibitors in broader therapeutic applications beyond viral infections .

Interaction studies involving PLpro have utilized techniques such as X-ray crystallography and mass spectrometry to elucidate binding mechanisms with various inhibitors. These studies have revealed critical interactions between inhibitors and specific residues within the active site of PLpro. For instance, hydrogen bonds between inhibitor amides and key amino acids like Asp164 have been documented, providing insights into how structural modifications can enhance inhibitor efficacy . Furthermore, conformational changes in the enzyme upon inhibitor binding have been characterized, aiding in the rational design of more effective compounds .

Several compounds have been identified that share similarities with PLpro inhibitors but differ in their mechanisms or target sites:

Compound NameMechanism of ActionUnique Features
GRL0617Non-covalent inhibitionFirst identified potent inhibitor of PLpro
EbselenCovalent modificationTargets catalytic cysteine through selenium chemistry
NirmatrelvirProtease inhibitorTargets main protease (Mpro) rather than PLpro
RemdesivirRNA polymerase inhibitorInterferes with viral RNA synthesis
Cysteine protease inhibitorsGeneral inhibition of cysteine proteasesBroad-spectrum antiviral potential

PLpro inhibitors are unique due to their specific targeting of the papain-like protease's dual function in viral replication and immune evasion. Unlike other antiviral agents that may target different viral enzymes or processes, these inhibitors focus on disrupting a critical aspect of coronavirus biology.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

346.168127949 g/mol

Monoisotopic Mass

346.168127949 g/mol

Heavy Atom Count

26

Wikipedia

KOM70144

Dates

Modify: 2023-08-15
[1]. Ratia, K., et al., A noncovalent class of papain-like protease/deubiquitinase inhibitors blocks SARS virus replication. Proc Natl Acad Sci U S A, 2008. 105(42): p. 16119-24.
[2]. http://www.google.com/patents/WO2010022355A1cl=en

Explore Compound Types